molecular formula C6H6F3N3O2 B1277412 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 317806-51-2

5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

Cat. No. B1277412
CAS RN: 317806-51-2
M. Wt: 209.13 g/mol
InChI Key: RELBWNKENZUWTK-UHFFFAOYSA-N
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Description

5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as AMPPC, is a trifluoromethyl pyrazole compound with a broad range of applications in the scientific and medical fields. Its unique structure and properties make it an important molecule for research, as it can be used in a variety of ways.

Scientific Research Applications

Synthesis of Fluorescent Molecules and Inhibitors

  • This compound has been utilized for the synthesis of fluorescent molecules. Specifically, it was found to be instrumental in creating trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits novel fluorescent properties. This makes it a potential candidate for use as a fluorophore due to its multiple binding sites and strong fluorescence intensity (Wu et al., 2006).

Structural and Spectral Investigations

  • The compound has been a subject of combined experimental and theoretical studies, focusing on its derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies involve characterizations using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques (Viveka et al., 2016).

Novel Ligands and Metal Complex Catalysis

  • Research has been conducted to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, a category to which this compound belongs. These ligands, containing the triazole moiety, have applications in medicinal chemistry and metal complex catalysis. The synthesis involved creating previously unknown N-unsubstituted azides and triazoles from the corresponding amino derivatives (Dalinger et al., 2020).

Coordination Chemistry and Crystal Structures

  • The compound has been employed in the synthesis of coordination complexes and studies of their crystal structures. For instance, it has been used to create novel Cu(II)/Co(II) coordination complexes with pyrazole-dicarboxylate acid derivatives. These studies offer insights into the structural diversity and properties of such complexes (Radi et al., 2015).

Antibacterial Screening

  • Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This indicates its potential in the development of new antibacterial agents (Maqbool et al., 2014).

Antimicrobial Agent Synthesis

  • The compound has been a building block in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been screened for their antibacterial and antifungal activities, demonstrating its role in the development of potential antimicrobial agents (Holla et al., 2006).

properties

IUPAC Name

5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-12-4(10)2(5(13)14)3(11-12)6(7,8)9/h10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBWNKENZUWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436008
Record name 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317806-51-2
Record name 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 10 ml of water, 2.37 g (10 mmol) of ethyl 5-amino-1-methyl-3-trifluoromethylpyrazole-4-carboxylate and 0.44 g (11 mmol) of sodium hydroxide were added and stirred at 60° C. for 10 hours. After cooling to room temperature, the reaction mixture was washed with toluene. The resulting aqueous solution was made pH 1 by adding concentrated hydrochloric acid. Precipitate was filtered and dried to obtain 1.78 g of desired 5-amino-1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid as white solid. The yield was 85% Following results were obtained by NMR analysis.
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